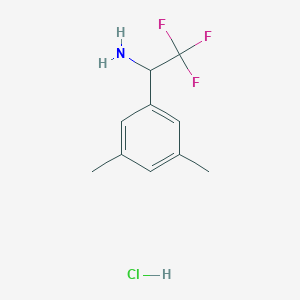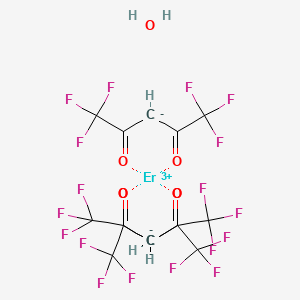![molecular formula C8H5ClF2N2O B13114794 2-Chloro-7-(difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B13114794.png)
2-Chloro-7-(difluoromethoxy)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-7-(difluoromethoxy)-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative. Benzimidazoles are a class of compounds known for their wide range of biological activities and applications in pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(difluoromethoxy)-1H-benzo[d]imidazole typically involves the reaction of a suitable benzimidazole precursor with chlorodifluoromethane under specific conditions . One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the chlorine atom replaces a hydrogen atom on the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2-Chloro-7-(difluoromethoxy)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the chlorine atom under basic conditions.
Major Products Formed
科学的研究の応用
2-Chloro-7-(difluoromethoxy)-1H-benzo[d]imidazole has several applications in scientific research:
作用機序
The mechanism of action of 2-Chloro-7-(difluoromethoxy)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with biological targets, such as enzymes or receptors . This interaction can inhibit or modulate the activity of these targets, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
2-Chloro-7-(difluoromethoxy)-1,3-benzothiazole: A structurally similar compound with a sulfur atom in place of the nitrogen atom in the benzimidazole ring.
2-Trifluoromethyl-4,5-dicyanoimidazole: Another fluorinated imidazole derivative with different substituents.
Uniqueness
2-Chloro-7-(difluoromethoxy)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of both chlorine and difluoromethoxy groups enhances its reactivity and potential for diverse applications .
特性
分子式 |
C8H5ClF2N2O |
|---|---|
分子量 |
218.59 g/mol |
IUPAC名 |
2-chloro-4-(difluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H5ClF2N2O/c9-7-12-4-2-1-3-5(6(4)13-7)14-8(10)11/h1-3,8H,(H,12,13) |
InChIキー |
HBIRRXUWTNCUEM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)OC(F)F)N=C(N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


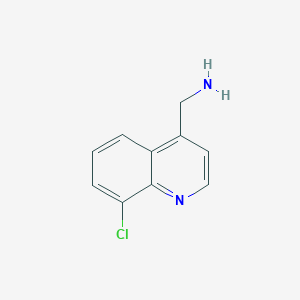
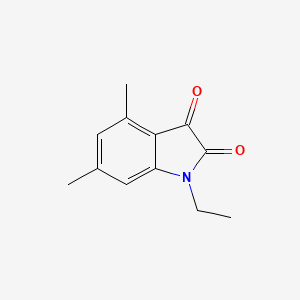
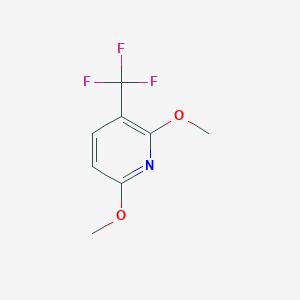
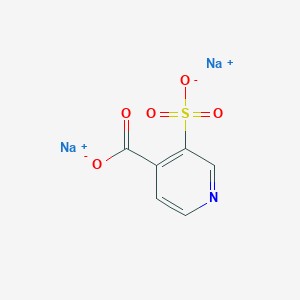
![2-propyl-2H-benzo[f]isoindole-1-carbonitrile](/img/structure/B13114734.png)
![Ethyl2-((4-bromo-1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)oxy)-3-methylbutanoate](/img/structure/B13114735.png)

![2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one](/img/structure/B13114745.png)
